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Compound of Interest

Compound Name:
DL-Aspartic acid hemimagnesium

salt

Cat. No.: B7947120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the precise chemical structure of

DL-Aspartic acid hemimagnesium salt, a compound of interest in various scientific and

pharmaceutical applications. This document elucidates the stoichiometry, coordination

chemistry, and three-dimensional arrangement of the molecule based on crystallographic data,

and it offers standardized protocols for its synthesis and characterization.

Chemical Identity and Physicochemical Properties
DL-Aspartic acid hemimagnesium salt is systematically known as Racemic Magnesium

Bis(hydrogen aspartate) Tetrahydrate. The designation "hemimagnesium salt" can be

ambiguous; crystallographic studies have definitively shown the stoichiometry to be one

magnesium ion for every two aspartic acid molecules, complexed with four water molecules.[1]

A summary of its key chemical identifiers and physicochemical properties is presented in Table

1.

Table 1: Chemical Identifiers and Physicochemical Properties of DL-Aspartic Acid
Hemimagnesium Salt Tetrahydrate
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Property Value Source(s)

Systematic Name

Magnesium bis(DL-

hydrogenaspartate)

tetrahydrate

[1]

Synonyms

DL-Aspartic acid magnesium

salt tetrahydrate, Magnesium

DL-aspartate, DL-Aspartic acid

hemimagnesium salt

CAS Number 7018-07-7 (tetrahydrate) [2]

Molecular Formula C₈H₂₀MgN₂O₁₂ [2]

Molecular Weight 360.56 g/mol [2]

Appearance
White crystalline powder or

colorless crystals

Melting Point Not available

Solubility Soluble in water

InChI

InChI=1S/2C4H7NO4.Mg.4H2

O/c25-2(4(8)9)1-

3(6)7;;;;;/h22H,1,5H2,(H,6,7)

(H,8,9);;41H2/q;;+2;;;;/p-2/t2m-

1,m+1;;;;;/m11..../s1

[2]

SMILES

C(C(C(=O)

[O-])N)C(=O)O.C(C(C(=O)

[O-])N)C(=O)O.

[Mg+2].O.O.O.O

Precise Chemical Structure and Coordination
Chemistry
The precise chemical structure of DL-Aspartic acid hemimagnesium salt has been

elucidated by single-crystal X-ray diffraction. The compound crystallizes as a tetrahydrate, with

the formula Mg(L-AspH)(D-AspH)·4H₂O.[1]
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The magnesium ion (Mg²⁺) is located at a center of inversion and exhibits an octahedral

coordination geometry. The equatorial plane of the octahedron is occupied by the oxygen

atoms of four water molecules. The axial positions are occupied by the β-carboxylate oxygen

atoms from one L-aspartate and one D-aspartate molecule.[1] This coordination forms a

centrosymmetric complex unit.

The aspartate molecules exist as hydrogenaspartate monoanions (AspH⁻), where the α-

carboxylic acid and the amino group are protonated, and the β-carboxylic acid group is

deprotonated and coordinates to the magnesium ion. The individual complex units are

integrated into a three-dimensional network through a system of hydrogen bonds involving the

protonated amino groups, the α-carboxylic acid functions, and the coordinated water

molecules.[1]

Coordination sphere of the magnesium ion in DL-Aspartic acid hemimagnesium salt
tetrahydrate.

Experimental Protocols
Synthesis of Racemic Magnesium Bis(hydrogen
aspartate) Tetrahydrate
This protocol is based on the method described by Schmidbaur et al.[1]

Reactants:

DL-Aspartic acid (1 mole equivalent)

Magnesium hydroxide (0.5 mole equivalent)

Deionized water

Procedure:

1. Suspend DL-Aspartic acid in deionized water in a round-bottom flask equipped with a

reflux condenser.

2. Add magnesium hydroxide to the suspension.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

http://electronicsandbooks.com/edt/manual/Magazine/C/Chemische%20Berichte%20DE/1989%20(Volume%20122)/Volume%20122,%20Issue%2008%20(Pages%201387-1603)/1445-1447.pdf
http://electronicsandbooks.com/edt/manual/Magazine/C/Chemische%20Berichte%20DE/1989%20(Volume%20122)/Volume%20122,%20Issue%2008%20(Pages%201387-1603)/1445-1447.pdf
https://www.benchchem.com/product/b7947120?utm_src=pdf-body
http://electronicsandbooks.com/edt/manual/Magazine/C/Chemische%20Berichte%20DE/1989%20(Volume%20122)/Volume%20122,%20Issue%2008%20(Pages%201387-1603)/1445-1447.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7947120?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Heat the reaction mixture to reflux with continuous stirring. The suspension will gradually

dissolve as the reaction proceeds.

4. Continue refluxing until a clear solution is obtained.

5. Allow the solution to cool slowly to room temperature.

6. Further cool the solution in an ice bath to promote crystallization.

7. Collect the resulting colorless crystals by vacuum filtration.

8. Wash the crystals with a small amount of cold deionized water.

9. Dry the crystals under vacuum to a constant weight.

Characterization by Single-Crystal X-ray Diffraction
The following is a general protocol for the characterization of small organic salt crystals.

Crystal Selection and Mounting:

Select a single crystal of suitable size and quality under a polarizing microscope.

Mount the crystal on a goniometer head using a cryoprotectant oil.

Data Collection:

Center the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray

source (e.g., Mo Kα or Cu Kα) and a detector.

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal

vibrations and potential solvent loss.

Perform a preliminary screening to determine the unit cell parameters and crystal system.

Collect a full sphere of diffraction data by rotating the crystal through a series of frames.

Data Processing and Structure Solution:
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Integrate the raw diffraction data to obtain a list of reflection intensities.

Apply corrections for Lorentz factor, polarization, and absorption.

Solve the crystal structure using direct methods or Patterson methods.

Refine the structural model against the experimental data using full-matrix least-squares

methods.

Locate and refine the positions of hydrogen atoms from the difference Fourier map or

place them in calculated positions.

Characterization by Fourier-Transform Infrared (FTIR)
Spectroscopy
This is a general protocol for obtaining the FTIR spectrum of a solid sample.

Sample Preparation:

Prepare a KBr pellet by intimately mixing a small amount of the sample (approx. 1 mg)

with dry potassium bromide (approx. 100 mg) in an agate mortar and pestle.

Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the

solid sample directly onto the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the prepared sample in the FTIR spectrometer.

Acquire the sample spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

The resulting spectrum should be background-corrected.

Expected Spectral Features:
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Broad O-H stretching vibrations from the water of hydration and carboxylic acid groups

(approx. 3500-3000 cm⁻¹).

N-H stretching vibrations from the ammonium group (approx. 3200-2800 cm⁻¹).

Asymmetric and symmetric stretching vibrations of the carboxylate groups (approx. 1650-

1550 cm⁻¹ and 1450-1350 cm⁻¹, respectively).

Characteristic fingerprint region absorptions for the aspartate backbone.

Characterization by Nuclear Magnetic Resonance (NMR)
Spectroscopy
This is a general protocol for the NMR analysis of a water-soluble organic salt.

Sample Preparation:

Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent,

typically deuterium oxide (D₂O).

Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift

calibration.

Transfer the solution to an NMR tube.

Data Acquisition:

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

For ¹H NMR, typical parameters include a sufficient number of scans for a good signal-to-

noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected

proton chemical shifts.

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Expected Spectral Features:
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In the ¹H NMR spectrum, signals corresponding to the α-proton and the two β-protons of

the aspartate molecule. The chemical shifts and coupling patterns will be indicative of the

molecular structure in solution.

In the ¹³C NMR spectrum, signals for the two carboxyl carbons and the two aliphatic

carbons of the aspartate backbone.

Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for the synthesis and structural

confirmation of DL-Aspartic acid hemimagnesium salt tetrahydrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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